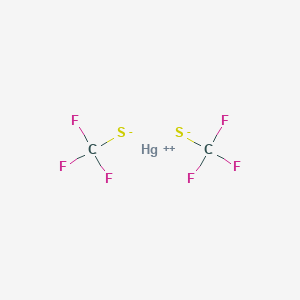

Mercury, bis(trifluoromethylthio)-

Description

Contextualization within Organomercury Chemistry

Organomercury compounds, characterized by a direct mercury-carbon bond, have a long history in organic synthesis. nih.gov They are known for their utility in various transformations, including transmetalation reactions and the formation of new carbon-carbon bonds. However, compounds like bis(trifluoromethylthio)mercury, which feature a mercury-sulfur bond, are more accurately classified as organometallic thiolates. acs.org These compounds exhibit reactivity patterns distinct from their carbon-bonded counterparts. The high toxicity associated with mercury compounds has led to a general decline in their use in modern synthetic chemistry, with researchers actively seeking less hazardous alternatives. acs.org

Significance of the Trifluoromethylthio Moiety (CF₃S) in Chemical Synthesis

The trifluoromethylthio (CF₃S) group is a highly valued functional group in modern medicinal and agricultural chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the biological and physical properties of a molecule. The incorporation of a CF₃S group can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups. This has led to the development of numerous reagents and methods for introducing this important moiety into organic molecules.

Historical Development of Bis(trifluoromethylthio)mercury Research

The first detailed report on the synthesis and properties of bis(trifluoromethylthio)mercury was published in 1959 by Man, Coffman, and Muetterties. nist.gov They developed a method for its preparation and conducted initial studies into its chemical reactivity. This early work provided the first accessible route to this compound and offered initial insights into its potential as a trifluoromethylthiolating agent. Subsequent research in the following decades further characterized the compound, including spectroscopic studies that provided a deeper understanding of its molecular structure and bonding. Notably, a 1993 study by Payne, Peach, and Schmidt provided key NMR and mass spectral data.

Detailed Research Findings

The study of bis(trifluoromethylthio)mercury has yielded valuable data regarding its physical and chemical properties.

Physical and Spectroscopic Properties

Bis(trifluoromethylthio)mercury is a white crystalline solid that is soluble in many organic solvents. Key physical and spectroscopic data are summarized in the tables below.

| Property | Value |

| Molecular Formula | C₂F₆HgS₂ |

| Molecular Weight | 402.73 g/mol |

| Melting Point | 38-39 °C |

| Boiling Point | 162 °C |

| Appearance | White crystalline solid |

| Enthalpy of Vaporization | 49.9 kJ/mol at 368 K |

Interactive Data Table: Physical Properties of Bis(trifluoromethylthio)mercury (Data sourced from Man et al., 1959 and the NIST WebBook) nist.govrsc.org

| Spectroscopic Data | Observed Values |

| ¹⁹F NMR (CFCl₃) | δ -20.9 ppm |

| ¹³C NMR | δ 129.4 ppm (q, ¹J(C-F) = 313.4 Hz) |

| ¹⁹⁹Hg NMR | δ -954 ppm |

| Mass Spectrum (EI) | m/z 404 (M⁺), 303 (M⁺ - SCF₃), 202 (Hg⁺) |

Interactive Data Table: Spectroscopic Data for Bis(trifluoromethylthio)mercury (Data sourced from Payne et al., 1993)

Chemical Reactivity

Early research demonstrated that bis(trifluoromethylthio)mercury can serve as a source of the trifluoromethylthio group. It reacts with various substrates to form new sulfur-element bonds.

Reactions with Halides: The compound reacts with iodide ions to form the trifluoromethylthiolate anion (SCF₃⁻).

Formation of Addition Compounds: Bis(trifluoromethylthio)mercury is known to form stable addition compounds with various donor molecules. nih.gov

Reactions with Unsaturated Hydrocarbons: While detailed studies on its reactions with alkenes and alkynes are limited, early work suggested it could participate in addition reactions. However, the landscape of such reactions is now dominated by other mercury salts like mercury(II) acetate (B1210297) and trifluoroacetate (B77799). beilstein-journals.org

The toxicity of mercury has significantly limited the exploration of bis(trifluoromethylthio)mercury in modern synthetic chemistry, with a preference for copper-, silver-, and non-metal-based trifluoromethylthiolating reagents. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

mercury(2+);trifluoromethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHACEJBZGFEEJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6HgS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21259-75-6 | |

| Record name | Mercury, bis(trifluoromethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Reactivity and Mechanistic Studies of Bis Trifluoromethylthio Mercury

Reactions with Inorganic Salts and Oxyacids

The interaction of bis(trifluoromethylthio)mercury with inorganic salts and oxyacids has been a subject of detailed spectroscopic investigation, revealing a nuanced reactivity profile that depends on the nature of the metal cation and the accompanying anion.

In solution, bis(trifluoromethylthio)mercury undergoes redistribution reactions with other mercuric salts. When equimolar quantities of bis(trifluoromethylthio)mercury and mercuric acetate (B1210297) [Hg(OAc)₂], mercuric trifluoroacetate (B77799) [Hg(OOCCF₃)₂], or mercuric nitrate (B79036) [Hg(NO₃)₂] are mixed in solvents like methanol (B129727) or water, an equilibrium is established, leading to the formation of the corresponding trifluoromethylthiomercuric salt.

The general equilibrium can be represented as: Hg(SCF₃)₂ + HgX₂ ⇌ 2 CF₃SHgX (where X = OAc, OOCCF₃, NO₃)

Raman spectroscopy studies have shown that for all three systems, the equilibrium lies significantly to the right, favoring the formation of the mixed-anion product. This indicates a thermodynamic preference for the trifluoromethylthiomercuric species over the starting materials. By carefully evaporating the solvent, it is possible to isolate the solid trifluoromethylthiomercuric derivatives. For instance, trifluoromethylthiomercuric acetate and trifluoromethylthiomercuric trifluoroacetate have been successfully obtained as sublimable solids. In the case of the nitrate, a sparingly soluble solid identified as trifluoromethylthiomercuric nitrate hemihydrate can be precipitated from solutions in dilute nitric acid.

Table 1: Products from the Reaction of Hg(SCF₃)₂ with Mercuric Salts

| Mercuric Salt | Product |

|---|---|

| Mercuric Acetate | Trifluoromethylthiomercuric Acetate |

| Mercuric Trifluoroacetate | Trifluoromethylthiomercuric Trifluoroacetate |

| Mercuric Nitrate | Trifluoromethylthiomercuric Nitrate Hemihydrate |

Unlike the straightforward redistribution observed with mercuric salts, the interaction of bis(trifluoromethylthio)mercury with certain silver salts points towards the formation of complexes in solution. Spectroscopic evidence suggests that when bis(trifluoromethylthio)mercury is mixed with silver acetate (AgOAc), silver trifluoroacetate (AgOOCCF₃), silver nitrate (AgNO₃), or silver perchlorate (B79767) (AgClO₄), reversible complex formation occurs.

While the precise nature of these complexes in solution has been a subject of investigation, it is clear that the interaction does not lead to a simple and complete metathesis reaction under the conditions studied. This behavior contrasts with the reactions involving mercuric salts and highlights the different coordination chemistry of silver(I) in the presence of the trifluoromethylthio ligand.

A notable aspect of the reactivity of bis(trifluoromethylthio)mercury is its inertness towards a range of oxysalts of other metals. Studies have shown that no reaction occurs when bis(trifluoromethylthio)mercury is treated with oxysalts of potassium, copper(II), lead(II), and thallium(I). This lack of reactivity underscores the stability of the Hg-S bond in bis(trifluoromethylthio)mercury under these conditions and its selectivity in reactions with other metal salts.

Reactions with Organic and Organometallic Substrates

Bis(trifluoromethylthio)mercury serves as a reagent for introducing the trifluoromethylthio group into organic molecules, a functionality of interest due to its high lipophilicity and strong electron-withdrawing nature.

Bis(trifluoromethylthio)mercury can be utilized as a source of the SCF₃ group for the substitution of halogen atoms in haloalkanes. This reactivity opens a pathway to the synthesis of poly(trifluoromethylthio)alkanes. For example, the reaction with polyhalogenated methanes can lead to the stepwise replacement of halogens with trifluoromethylthio groups.

The general reaction can be depicted as: C(X)ₙR₄₋ₙ + m Hg(SCF₃)₂ → C(SCF₃)ₘ(X)ₙ₋ₘR₄₋ₙ + m HgX₂ (where X is a halogen and R is H or another substituent)

The extent of substitution can be controlled by the reaction conditions and the stoichiometry of the reactants. This methodology allows for the preparation of compounds containing multiple trifluoromethylthio groups attached to a single carbon atom, which are of interest for their unique electronic and steric properties.

Table 2: Examples of Trifluoromethylthiolation of Haloalkanes

| Haloalkane Substrate | Potential Product |

|---|---|

| Carbon tetrachloride (CCl₄) | Tetrakis(trifluoromethylthio)methane |

| Chloroform (CHCl₃) | Tris(trifluoromethylthio)methane |

| Dichloromethane (B109758) (CH₂Cl₂) | Bis(trifluoromethylthio)methane |

The addition of mercury-containing reagents to unsaturated fluorocarbons has been a subject of study. While specific details on the reaction of bis(trifluoromethylthio)mercury with perfluorinated olefins are not extensively documented in readily available literature, the general reactivity patterns of organomercurials suggest that addition reactions across the carbon-carbon double bond are plausible. Such reactions would be expected to yield adducts where a trifluoromethylthio group and a mercuric moiety add to the olefin. Subsequent transformations of these adducts could provide a route to various trifluoromethylthiolated perfluoroalkanes. Characterization of the products would typically involve spectroscopic techniques such as ¹⁹F NMR to confirm the presence and environment of the trifluoromethyl and trifluoromethylthio groups.

Formation of Trifluoromethylthio-alkanes, -olefins, and -acetylenes

Bis(trifluoromethylthio)mercury serves as a precursor for the introduction of the trifluoromethylthio group into various organic frameworks, including alkanes, olefins, and acetylenes. One notable application is the synthesis of trifluoromethylthio-alkanes from alkyl halides. For instance, the reaction of bis(trifluoromethylthio)mercury with adamantyl bromide under photostimulation in DMSO yields 1-(trifluoromethylthio)adamantane in 95% yield. This photostimulated reaction proceeds via a radical chain mechanism, demonstrating the utility of this reagent in generating trifluoromethylthiolated alkanes.

Further studies have shown that the reaction of bis(trifluoromethylthio)mercury with various alkyl halides can be initiated by light, leading to the formation of the corresponding trifluoromethylthio-alkanes. The reaction is believed to proceed through the formation of a trifluoromethylthio radical (CF3S•), which then reacts with the alkyl halide.

The table below summarizes the synthesis of various trifluoromethylthio-alkanes using bis(trifluoromethylthio)mercury.

| Alkyl Halide | Product | Yield (%) |

| Adamantyl bromide | 1-(Trifluoromethylthio)adamantane | 95 |

| sec-Butyl bromide | 2-(Trifluoromethylthio)butane | 75 |

| Cyclohexyl iodide | (Trifluoromethylthio)cyclohexane | 80 |

While the focus has been on alkanes, related methodologies can be extended to the synthesis of trifluoromethylthio-olefins and -acetylenes, typically through the reaction of the corresponding vinyl and alkynyl halides or their organometallic derivatives with a source of the trifluoromethylthio group derived from bis(trifluoromethylthio)mercury.

Applications in Nucleophilic Trifluoromethylthio Group Introduction

Bis(trifluoromethylthio)mercury is a key reagent for the nucleophilic introduction of the trifluoromethylthio group. Although the mercury reagent itself is not typically the direct nucleophile, it serves as an effective precursor to more reactive species. A common strategy involves the in-situ generation of copper(I) trifluoromethylthiolate (CuSCF3) from bis(trifluoromethylthio)mercury and a copper reagent. This copper-based reagent then acts as a potent nucleophile in various substitution reactions.

The generation of the active CuSCF3 can be achieved by reacting bis(trifluoromethylthio)mercury with copper powder or a copper(I) salt. This in-situ formation is advantageous as it avoids the handling of the often unstable and difficult-to-prepare CuSCF3. The resulting copper reagent can then participate in reactions with a wide range of electrophiles, including aryl and heteroaryl halides, to form the corresponding trifluoromethylthio-ethers. This method has been successfully applied to the synthesis of trifluoromethylthiolated heterocycles, which are of interest in medicinal chemistry.

Synthesis of Trifluoromethyl Aryl Sulfides Utilizing Bis(trifluoromethylthio)mercury

A significant application of bis(trifluoromethylthio)mercury is in the synthesis of trifluoromethyl aryl sulfides. The copper-catalyzed reaction of bis(trifluoromethylthio)mercury with aryl iodides and bromides provides a reliable method for forming the Ar-SCF3 bond. This transformation is typically carried out in a polar aprotic solvent such as DMF or NMP in the presence of a copper catalyst.

The reaction of aryl iodides with bis(trifluoromethylthio)mercury and copper proceeds smoothly to afford the desired trifluoromethyl aryl sulfides in good to excellent yields. For example, the reaction of 1-iodonaphthalene (B165133) with bis(trifluoromethylthio)mercury in the presence of copper powder in DMF at 150 °C for 18 hours yields 1-(trifluoromethylthio)naphthalene in 82% yield. The reaction is also applicable to a variety of substituted aryl iodides, demonstrating its broad scope.

The table below presents a selection of trifluoromethyl aryl sulfides synthesized using bis(trifluoromethylthio)mercury.

| Aryl Halide | Product | Yield (%) | Reference |

| 1-Iodonaphthalene | 1-(Trifluoromethylthio)naphthalene | 82 | |

| 4-Iodotoluene | 4-(Trifluoromethylthio)toluene | 75 | |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethylthio)benzene | 85 | |

| 2-Iodothiophene | 2-(Trifluoromethylthio)thiophene | 60 |

Oxidation Reactions for the Preparation of Related Compounds (e.g., Trifluoromethanesulfonic Acid)

The oxidation of bis(trifluoromethylthio)mercury can lead to the formation of various important sulfur-containing compounds. A key product of such oxidation is trifluoromethanesulfonic acid (CF3SO3H), a superacid with numerous applications in catalysis and organic synthesis. The oxidation can be achieved using strong oxidizing agents. For instance, the reaction of bis(trifluoromethylthio)mercury with hydrogen peroxide followed by hydrolysis yields trifluoromethanesulfonic acid.

Another significant oxidation product is trifluoromethanesulfonyl chloride (CF3SO2Cl), which can be obtained by reacting bis(trifluoromethylthio)mercury with chlorine in an aqueous medium. This sulfonyl chloride is a versatile reagent for the introduction of the trifluoromethanesulfonyl (triflyl) group. The reaction proceeds through the oxidative cleavage of the sulfur-mercury and sulfur-carbon bonds.

Cleavage Reactions Involving Related Bis(trifluoromethyl)disulfide (B1220189)

Bis(trifluoromethyl)disulfide (CF3SSCF3) is a related compound whose cleavage reactions provide another route to trifluoromethylthiolated products. The S-S bond in bis(trifluoromethyl)disulfide can be cleaved by various reagents to generate the trifluoromethylthio anion (CF3S-) or radical (CF3S•). For example, the reaction of bis(trifluoromethyl)disulfide with reducing agents can generate the trifluoromethylthiolate anion, which can then be used in nucleophilic substitution reactions.

Furthermore, the photolysis or thermolysis of bis(trifluoromethyl)disulfide leads to the homolytic cleavage of the S-S bond, forming two trifluoromethylthio radicals. These radicals can then participate in various radical-mediated reactions, such as the addition to alkenes and alkynes to form trifluoromethylthiolated products.

Investigation of Reaction Mechanisms

Equilibrium Dynamics in Solution-Phase Reactions

The solution-phase behavior of bis(trifluoromethylthio)mercury and its reaction intermediates is crucial for understanding its reactivity. In solution, particularly in coordinating solvents, bis(trifluoromethylthio)mercury can exist in equilibrium with various species. For example, in the presence of halide ions, redistribution reactions can occur, leading to the formation of mixed-ligand mercury species of the type [Hg(SCF3)X]− and [HgX2] (where X = Cl, Br, I).

Studies using 19F and 199Hg NMR spectroscopy have been instrumental in elucidating these equilibria. The chemical shifts and coupling constants are sensitive to the coordination environment of the mercury center, providing insights into the species present in solution. For instance, the equilibrium between Hg(SCF3)2, Hg(SPh)2, and the mixed species Hg(SCF3)(SPh) has been studied, demonstrating that the mixed species is favored in solution. These equilibrium dynamics play a significant role in the outcome of reactions involving bis(trifluoromethylthio)mercury, as the concentration and nature of the reactive species can vary depending on the reaction conditions and the presence of other coordinating ligands.

Elucidation of Free Radical Pathways in Trifluoromethylthiolation Processes

The involvement of free radical pathways in trifluoromethylthiolation reactions utilizing bis(trifluoromethylthio)mercury, Hg(SCF3)2, has been a subject of significant mechanistic investigation. The generation of the trifluoromethylthio radical (•SCF3) is a key step in these processes, and its subsequent reactions with various organic substrates have been explored. Evidence for these radical mechanisms is primarily derived from product analysis, reaction kinetics, and analogy to other known radical-generating species.

Initiation of Radical Pathways

The initiation of trifluoromethylthiolation reactions with bis(trifluoromethylthio)mercury can be achieved through thermal or photochemical means. The homolytic cleavage of the mercury-sulfur bond is the primary step, leading to the formation of two trifluoromethylthio radicals and elemental mercury.

Hg(SCF3)2 → 2 •SCF3 + Hg

Photochemical initiation has been shown to be an effective method for generating •SCF3 radicals from Hg(SCF3)2. Irradiation with ultraviolet (UV) light provides the necessary energy to induce the homolytic scission of the Hg-S bond. This method has been employed in the trifluoromethylthiolation of various substrates, including alkanes and olefins. researchgate.net

Evidence from Product Analysis and Reaction Characteristics

The nature of the products formed in reactions involving Hg(SCF3)2 often points towards a radical mechanism. For instance, in the reaction with norbornene, the formation of various isomeric (chloro)(trifluoromethylthio)norbornanes and bis(2,6-trifluoromethylthio)norbornane is consistent with the intermediacy of free radicals. researchgate.net Similarly, the observation of bis(trifluoromethyl)disulfide as a byproduct in some reactions provides evidence for the dimerization of •SCF3 radicals, a common termination step in radical chain reactions. researchgate.net

Furthermore, the addition of Hg(SCF3)2 to alkenes often proceeds in a manner characteristic of radical additions. In the absence of initiators, these reactions can be slow, but their rates are significantly increased by the addition of radical initiators or by photochemical stimulation, which supports the involvement of a radical chain process. vdoc.pub

Proposed Radical Chain Mechanism

A general radical chain mechanism for the trifluoromethylthiolation of an alkene using Hg(SCF3)2 can be proposed as follows:

Initiation: As described above, the reaction is initiated by the thermal or photochemical decomposition of Hg(SCF3)2 to generate trifluoromethylthio radicals.

Hg(SCF3)2 → 2 •SCF3 + Hg

Propagation:

The trifluoromethylthio radical adds to the double bond of the alkene to form a carbon-centered radical intermediate.

•SCF3 + R-CH=CH2 → R-CH(•)-CH2SCF3

This radical intermediate can then abstract a trifluoromethylthio group from another molecule of Hg(SCF3)2, regenerating the •SCF3 radical and forming the final product.

R-CH(•)-CH2SCF3 + Hg(SCF3)2 → R-CH(SCF3)-CH2SCF3 + •SCF3 + Hg

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

2 •SCF3 → CF3SSCF3 2 R-CH(•)-CH2SCF3 → Dimerized Products •SCF3 + R-CH(•)-CH2SCF3 → R-CH(SCF3)-CH2SCF3

While direct spectroscopic evidence such as Electron Spin Resonance (ESR) for the •SCF3 radical generated specifically from Hg(SCF3)2 is not extensively documented in readily available literature, the collective evidence from reaction outcomes and kinetic behavior strongly supports the prevalence of free radical pathways in trifluoromethylthiolation processes involving this reagent.

Coordination Chemistry of Bis Trifluoromethylthio Mercury

Formation of Trifluoromethylthiomercuric Derivatives

Bis(trifluoromethylthio)mercury serves as a precursor in the formation of various trifluoromethylthiomercuric derivatives. These reactions often involve the addition of a ligand to the mercury center, leading to a change in its coordination environment. For instance, conductometric titrations of bis(trifluoromethylthio)mercury in acetone (B3395972) with potassium iodide indicate the formation of the complex anion K⁺[Hg(SCF₃)₂I]⁻ in solution. researchgate.net However, these titrations can be complicated by irreversible chemical reactions. researchgate.net

The reactivity of Hg(SCF₃)₂ can also be harnessed in organic synthesis. The addition of potassium iodide (KI) to a mixture containing Hg(SCF₃)₂ can induce the reaction of chloroaromatics at room temperature to form trifluoromethyl aryl sulfides. cmu.edu This suggests that the addition of iodide enhances the nucleophilicity of the trifluoromethylthio group, likely through the formation of an intermediate complex. cmu.edu

Complex Formation with Ionic Halides (e.g., Tetramethylammonium (B1211777) Chloride, Iodide)

A significant aspect of the coordination chemistry of Hg(SCF₃)₂ is its ability to form stable complexes with ionic halides. Reactions with tetramethylammonium chloride ([N(CH₃)₄]Cl) and tetramethylammonium iodide ([N(CH₃)₄]I) have been shown to produce 1:1 complex anions. researchgate.net

Conductivity measurements in acetone solutions have demonstrated that these compounds are best formulated as [N(CH₃)₄]⁺[Hg(SCF₃)₂Cl]⁻ and [N(CH₃)₄]⁺[Hg(SCF₃)₂I]⁻. researchgate.net This indicates that the halide anion coordinates to the mercury atom of the Hg(SCF₃)₂ molecule, forming a larger anionic complex with the tetramethylammonium cation acting as the counter-ion.

The reaction between Hg(SCF₃)₂ and potassium iodide (KI) or tetramethylammonium iodide results in the formation of a 1:1 complex anion, [Hg(SCF₃)₂I]⁻. cmu.edu Interestingly, the use of a KI to Hg(SCF₃)₂ ratio greater than 1:1 can lead to irreversible reactions. cmu.edu This highlights the specific stoichiometry involved in the formation of these stable coordination complexes. The complex formed between tetramethylammonium iodide and Hg(SCF₃)₂ was found to be completely dissociated in solution, with no unchanged Hg(SCF₃)₂ detectable. cmu.edu

Table 1: Examples of Complex Formation with Ionic Halides

| Reactant 1 | Reactant 2 | Resulting Complex Anion |

| Hg(SCF₃)₂ | Tetramethylammonium chloride | [Hg(SCF₃)₂Cl]⁻ |

| Hg(SCF₃)₂ | Tetramethylammonium iodide | [Hg(SCF₃)₂I]⁻ |

| Hg(SCF₃)₂ | Potassium iodide | [Hg(SCF₃)₂I]⁻ |

Structural Characterization of Coordination Compounds

The structural characterization of mercury coordination compounds reveals a wide range of coordination numbers and geometries. researchgate.net While specific crystal structures for the coordination compounds of bis(trifluoromethylthio)mercury with ionic halides are not detailed in the provided search results, the general principles of mercury coordination chemistry can provide insights.

Mercury(II) complexes commonly exhibit coordination numbers from two to eight, with linear and tetrahedral geometries being the most prevalent. researchgate.net The formation of the [Hg(SCF₃)₂X]⁻ (where X = Cl, I) anion suggests a change from the likely linear geometry of the parent Hg(SCF₃)₂ molecule to a three-coordinate or potentially a higher-coordinate structure in the presence of bridging halides in the solid state. In solution, a trigonal planar geometry for the discrete [Hg(SCF₃)₂X]⁻ anion would be expected. The study of related mercury(II) halide complexes shows that bridging halides can lead to the formation of polymeric chains or dimeric structures. rsc.org

Further research, including X-ray crystallographic studies, would be necessary to definitively determine the solid-state structures of [N(CH₃)₄]⁺[Hg(SCF₃)₂Cl]⁻ and [N(CH₃)₄]⁺[Hg(SCF₃)₂I]⁻ and to elucidate the precise bond angles and lengths within these complex anions.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Raman and Infrared Analyses

Vibrational spectroscopy is a powerful tool for probing the structural characteristics of Hg(SCF₃)₂. The Raman spectra of Mercury, bis(trifluoromethylthio)- have been recorded in both the molten state and in various solvents to analyze its molecular vibrations. researchgate.net Studies have also utilized both Raman and infrared spectroscopy to investigate the interaction of Hg(SCF₃)₂ with salts of oxyacids, such as mercuric and silver acetates, trifluoroacetates, and nitrates. researchgate.netrsc.org These interactions lead to the formation of trifluoromethylthiomercuric derivatives in solution, which exist in equilibrium with the reactants. researchgate.net

The infrared spectra of compounds containing the trifluoromethylthio-group (CF₃S-) have been systematically studied to identify characteristic absorption bands. rsc.org For Hg(SCF₃)₂, the vibrational modes associated with the C-F and C-S bonds are of particular interest. The analysis of these spectra helps in understanding the symmetry of the molecule. The observation of specific bands in both Raman and IR spectra can indicate the geometry of the S-Hg-S linkage. For instance, a linear S-Hg-S arrangement, which would have a center of symmetry, would result in mutually exclusive Raman and infrared active stretching vibrations.

Key vibrational frequencies for Hg(SCF₃)₂ are summarized in the table below.

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy | Reference |

| CF₃ Symmetric Stretch | Data not found | Raman/IR | |

| CF₃ Asymmetric Stretch | Data not found | Raman/IR | |

| C-S Stretch | Data not found | Raman/IR | |

| S-Hg-S Symmetric Stretch | Data not found | Raman | |

| S-Hg-S Asymmetric Stretch | Data not found | IR | |

| Bending Modes (δ) | Data not found | Raman/IR | |

| Note: Specific frequency values from primary literature were not available in the search results. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Investigations

NMR spectroscopy provides detailed information about the electronic environment of the nuclei within the Hg(SCF₃)₂ molecule. As the compound contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable.

¹⁹F NMR spectroscopy is particularly informative. In a mixed solvent of dichloromethane (B109758) and deuterated acetone (B3395972), the fluorine atoms of the two trifluoromethyl groups produce a single, sharp resonance, indicating that they are chemically equivalent. fu-berlin.de This suggests free rotation around the C-S and S-Hg bonds in solution.

¹³C NMR spectroscopy, with proton decoupling, reveals a single resonance for the two carbon atoms of the trifluoromethyl groups. fu-berlin.de This equivalence further supports the symmetric nature of the molecule in solution.

The observed chemical shifts are presented in the following data table.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹⁹F | -23.3 | Singlet | CH₂Cl₂/Acetone-d₆ | fu-berlin.de |

| ¹³C | 132.9 | Singlet | CH₂Cl₂/Acetone-d₆ | fu-berlin.de |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a key analytical technique for confirming the molecular weight and investigating the fragmentation patterns of compounds. While it has been noted as a particularly useful tool for establishing the structure of trifluoromethylthio-derivatives, specific electron ionization (EI) or other mass spectrometry data detailing the fragmentation pathway of the parent Hg(SCF₃)₂ molecule is not extensively detailed in the available literature.

The expected parent ion would correspond to the molecular weight of C₂F₆HgS₂. Fragmentation would likely involve the cleavage of the Hg-S and S-CF₃ bonds. Common fragments anticipated in the mass spectrum would include [Hg(SCF₃)]⁺, [SCF₃]⁺, and [CF₃]⁺, along with various mercury isotopes.

X-ray Crystallography for Solid-State Structural Determination

Mercury, bis(trifluoromethylthio)- is described as a low-melting solid and a light brown crystalline material. fu-berlin.de However, despite its crystalline nature, a single-crystal X-ray diffraction analysis to determine its precise solid-state structure does not appear to have been reported in the reviewed scientific literature. Such a study would definitively establish bond lengths (Hg-S, S-C, C-F) and the crucial S-Hg-S bond angle, confirming whether the molecule adopts a linear, bent, or polymeric structure in the solid state.

Theoretical and Computational Studies

Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity

Ab initio molecular orbital calculations and density functional theory (DFT) have been instrumental in characterizing the electronic properties and reactivity of Mercury, bis(trifluoromethylthio)-. These computational approaches provide insights into the molecule's geometry, bonding, and the distribution of electron density, which are fundamental to understanding its chemical behavior.

Recent research has employed DFT to optimize the molecular structure of Hg(SCF₃)₂. fu-berlin.de These calculations are crucial for obtaining a reliable starting point for more complex analyses of reactivity. The choice of computational method and basis set is critical for accuracy. For instance, studies have utilized the B3LYP functional, a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To account for the weak, long-range forces known as dispersion interactions, which are important in many molecular systems, Grimme's empirical dispersion correction with Becke-Johnson damping (D3BJ) has been included. fu-berlin.de A triple-zeta valence plus polarization (def2-TZVP) basis set from the Ahlrichs family is often employed for all atoms, providing a robust description of the electronic environment. fu-berlin.de Furthermore, to simulate the behavior of the molecule in solution, implicit solvent models like the polarizable continuum model (PCM) can be applied. fu-berlin.de

The electronic structure of Hg(SCF₃)₂ is central to its reactivity. The mercury-sulfur (Hg-S) bond is a key feature. Computational studies on a range of mercury(II) compounds with sulfur donors have shown the presence of σ-holes or positive belts on the mercury atom, which influences its interaction with other molecules. rsc.org These regions of positive electrostatic potential make the mercury atom susceptible to nucleophilic attack. The nature of the Hg-S bond has been further investigated using advanced computational techniques such as the quantum theory of atoms in molecules (QTAIM), non-covalent interaction plots (NCIPLOT), and natural bond order (NBO) analysis. rsc.org NBO analysis, in particular, can reveal charge transfer effects and orbital interactions, such as those between a lone pair (LP) on a donor atom and an antibonding (σ*) orbital of the Hg-S bond, which contribute to the stability and nature of the bond. rsc.org

A key aspect of the reactivity of Hg(SCF₃)₂ is its ability to act as an electrophilic trifluoromethylthiolating reagent. To quantify and compare the electrophilicity of various reagents, a parameter known as the trifluoromethylthio cation donating ability (Tt⁺DA) has been developed through DFT calculations. acs.org A lower Tt⁺DA value corresponds to a higher electrophilicity of the reagent. This computational metric has shown an excellent correlation with experimentally observed reactivities. acs.org

| Computational Method | Functional | Basis Set | Corrections/Models | Investigated Properties |

| Density Functional Theory (DFT) | B3LYP | def2-TZVP | Grimme's D3BJ dispersion correction, IEFPCM solvent model | Molecular structure optimization |

| Density Functional Theory (DFT) | - | - | - | Trifluoromethylthio cation donating ability (Tt⁺DA) |

| Quantum Theory of Atoms in Molecules (QTAIM) | - | - | - | Analysis of Hg-S bonding |

| Non-Covalent Interaction Plot (NCIPLOT) | - | - | - | Visualization of non-covalent interactions |

| Natural Bond Order (NBO) Analysis | - | - | - | Charge transfer and orbital interactions |

Computational Modeling of Reaction Energetics and Pathways

Computational modeling plays a crucial role in understanding the energetics and pathways of reactions involving Mercury, bis(trifluoromethylthio)-. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and determine the activation energies, which govern the reaction rates.

While detailed computational studies on the reaction energetics of Hg(SCF₃)₂ are not extensively published in dedicated articles, its reactivity as a trifluoromethylthiolating agent has been explored in the context of synthetic methodology development. For example, Hg(SCF₃)₂ is used in the synthesis of other novel molecules, such as methoxycarbonyl trifluoromethyl disulfide (CH₃OC(O)SSCF₃). researchgate.net The reaction involves the interaction of CH₃OC(O)SCl with Hg(SCF₃)₂, and computational methods like B3LYP and MP2 (Møller-Plesset perturbation theory of the second order) have been used to study the conformational properties of the resulting product. researchgate.net

The computational evaluation of the Tt⁺DA for Hg(SCF₃)₂ provides indirect information about its reaction energetics. acs.org A high electrophilicity (low Tt⁺DA) suggests that the transfer of the SCF₃⁺ group to a nucleophile is thermodynamically favorable. The reaction pathway would likely involve the coordination of the nucleophile to the mercury center, followed by the cleavage of the Hg-S bond and the formation of a new bond between the nucleophile and the SCF₃ group.

The general mechanism for electrophilic trifluoromethylthiolation by Hg(SCF₃)₂ can be computationally modeled to determine the energetics of each step. This would involve locating the transition state structure for the transfer of the SCF₃ group and calculating its energy relative to the reactants. Such calculations would provide a quantitative basis for understanding the reactivity of this important reagent.

| Study Focus | Computational Approach | Key Findings |

| Molecular Structure | DFT (B3LYP/def2-TZVP with D3BJ and PCM) | Optimized molecular geometry in solution. fu-berlin.de |

| Reactivity | DFT | Established the trifluoromethylthio cation donating ability (Tt⁺DA) as a measure of electrophilicity. acs.org |

| Bonding Analysis | DFT, QTAIM, NCIPLOT, NBO | Revealed the presence of positive electrostatic potential on the mercury atom and characterized the nature of the Hg-S bond. rsc.org |

| Reaction Precursor | DFT (B3LYP), MP2 | Used in the synthesis of CH₃OC(O)SSCF₃, with computational analysis of the product's conformation. researchgate.net |

| Intermolecular Interactions | DFT | Quantified the stabilization energies of Hg···S secondary-bonding interactions (3-19 kcal/mol). rsc.org |

Applications of Bis Trifluoromethylthio Mercury As a Synthetic Reagent

Utility in Introducing the CF₃S Group into Diverse Organic Scaffolds

Bis(trifluoromethylthio)mercury is a key reagent for the trifluoromethylthiolation of various organic molecules, particularly aromatic compounds. cmu.edu The introduction of the SCF₃ group can significantly alter the electronic properties and lipophilicity of a molecule, which is a crucial consideration in the development of bioactive compounds. cmu.edu

The reagent has proven effective in converting activated haloaromatics into the corresponding trifluoromethyl aryl sulfides under mild reaction conditions. cmu.eduresearchgate.netnih.gov Research has demonstrated that adding potassium iodide (KI) to a solution of bis(trifluoromethylthio)mercury in acetonitrile (B52724) creates a highly reactive nucleophilic source of the trifluoromethanethiolate ([SCF₃]⁻) group. cmu.eduresearchgate.net This system is notable for its ability to react with a range of haloaromatics, including those containing fluorine, chlorine, bromine, and iodine. cmu.edu The yields achieved with Hg(SCF₃)₂ in these reactions have been found to be comparable to those obtained with silver(I) trifluoromethanethiolate (AgSCF₃). cmu.edu

The following table summarizes the reaction of various chloroaromatics with Hg(SCF₃)₂ in the presence of KI.

Table 1: Synthesis of Trifluoromethyl Aryl Sulfides using Hg(SCF₃)₂ and KI

| Starting Material (Haloaromatic) | Product | Yield (%) |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitrophenyl trifluoromethyl sulfide | ~Comparable to AgSCF₃ |

| 4-Chlorobenzotrifluoride | 4-(Trifluoromethyl)phenyl trifluoromethyl sulfide | Modest |

Data derived from comparative studies mentioned in the literature. cmu.edu

Synthesis of Fluoroalkyl Sulfides and Related Fluorinated Organosulfur Compounds

The primary application of bis(trifluoromethylthio)mercury in this context is the synthesis of trifluoromethyl aryl sulfides, a significant subclass of fluoroalkyl sulfides. cmu.eduresearchgate.net These compounds are recognized as important targets for the pharmaceutical and agrochemical industries. cmu.edu The reaction, facilitated by the addition of an inorganic iodide like KI, provides a pathway to these valuable molecules under mild conditions. cmu.edunih.gov

The process involves the reaction of Hg(SCF₃)₂ with activated haloaromatics. cmu.edu For instance, the reaction with activated chloro-, bromo-, and iodoaromatics proceeds efficiently to yield the desired trifluoromethyl aryl sulfides. cmu.edu This method represents a crucial route for creating complex organosulfur compounds that incorporate the trifluoromethyl group. cmu.eduresearchgate.net While many traditional methods for introducing the SCF₃ group require harsh conditions, the use of Hg(SCF₃)₂ with an iodide promoter offers a gentler alternative. cmu.edu

Role in Organometallic Derivatization, particularly for Metallocenes

Bis(trifluoromethylthio)mercury has been historically utilized in the synthesis of trifluoromethylthio-substituted metallocenes. nih.gov These reactions involve the derivatization of the organometallic sandwich compounds, such as ferrocene (B1249389) and ruthenocene, by introducing the SCF₃ functional group. While newer synthetic pathways are being developed to avoid the use of toxic mercury-based reagents, the role of bis(trifluoromethylthio)mercury in pioneering these transformations is noteworthy. nih.gov The derivatization of metallocenes with the trifluoromethylthio group can modulate their electrochemical properties and potential biological activity. nih.gov

Precursor for the Generation of Advanced Fluorinated Reagents

Bis(trifluoromethylthio)mercury can act as a precursor to generate more reactive trifluoromethylthiolating agents in situ. cmu.edu The reaction of Hg(SCF₃)₂ with potassium iodide (KI) does not simply produce potassium trifluoromethanethiolate (KSCF₃); instead, it forms a more complex and reactive metal-mediated species. cmu.edu

Specifically, the addition of KI to bis(trifluoromethylthio)mercury results in the formation of a 1:1 complex anion, [Hg(SCF₃)₂I]⁻. cmu.edu This complex anion serves as the active nucleophilic source of the [SCF₃]⁻ group. cmu.edu The stability of this generated reagent is solvent-dependent, with an estimated half-life of about 30 minutes in acetone (B3395972) before it decomposes. cmu.edu This in situ generation of a more potent reagent from the stable Hg(SCF₃)₂ precursor highlights its utility in facilitating challenging trifluoromethylthiolation reactions. cmu.edu

Development of Alternative Synthetic Methodologies to Mitigate Reliance on Mercury Reagents

Rationale and Challenges Associated with Traditional Mercury-Based Reagents in Synthesis

The use of mercury-based reagents, including Mercury, bis(trifluoromethylthio)-, in organic synthesis stems from their ability to act as effective sources for specific functional groups. However, their application is fraught with considerable challenges and risks. The primary driver for developing alternatives is the extreme toxicity and environmental persistence of mercury and its compounds. Anthropogenic sources of mercury, including industrial activities, lead to the contamination of soil and water, posing a severe threat to living organisms through processes of bioaccumulation and biomagnification within the food chain. mdpi.com

In a laboratory and industrial setting, the challenges associated with mercury reagents include:

High Toxicity: Mercury compounds are toxic, and their handling requires stringent safety protocols to prevent exposure, which can have severe health consequences.

Environmental Contamination: The disposal of mercury-containing waste is problematic and heavily regulated. Spills or improper disposal can lead to long-term environmental contamination. mdpi.com

Harsh Reaction Conditions: The application of these reagents can sometimes require harsh conditions, limiting their compatibility with sensitive functional groups on complex molecules.

Stoichiometric Use: Often, mercury reagents are used in stoichiometric amounts, generating significant quantities of hazardous waste, which is contrary to the principles of green chemistry and atom economy.

The development of catalytic methods using less toxic metals or metal-free systems addresses these challenges by reducing waste, improving safety, and often providing milder reaction conditions with broader applicability.

Exploration of Copper-Mediated Trifluoromethylthiolation Strategies

Copper-catalyzed reactions have emerged as a leading alternative to mercury-based methods for introducing the –SCF3 group. These methodologies are attractive due to copper's lower cost, reduced toxicity compared to mercury, and versatile reactivity. Research has produced a variety of copper-catalyzed systems capable of forming C–SCF3 bonds with different types of substrates.

A significant advancement involves the copper-catalyzed trifluoromethylthiolation of aryl halides. nih.gov For instance, using Copper(I) bromide (CuBr) as a catalyst with 1,10-phenanthroline (B135089) as a ligand enables the coupling of aryl bromides and iodides with a trifluoromethylthio source. nih.gov The reaction conditions can be tuned, with the process occurring at room temperature by switching the solvent to DMF. nih.gov

Copper catalysis has also been successfully applied to the challenging enantioselective construction of C(sp³)–SCF3 bonds. One pioneering study demonstrates the enantioselective trifluoromethylthiolation of secondary propargyl sulfonates. chinesechemsoc.org This method exhibits high efficiency and functional group tolerance, proceeding through a proposed cooperative copper catalysis mechanism where one copper center binds the trifluoromethylthio group while another activates the propargyl sulfonate. chinesechemsoc.org

Furthermore, direct C(sp³)–H trifluoromethylthiolation has been achieved using copper catalysis. nsf.gov This strategy offers high atom and step economy by directly functionalizing ubiquitous C–H bonds. nsf.gov These reactions can target primary, secondary, and tertiary aliphatic C–H bonds, providing access to a wide range of trifluoromethylthiolated molecules. nsf.gov The modification of drug candidates with the trifluoromethylthio group is a key application, as this group's high lipophilicity and strong electron-withdrawing nature can enhance a molecule's biophysical properties. nsf.govacs.org

The table below summarizes key findings from various copper-catalyzed trifluoromethylthiolation studies.

Table 1: Examples of Copper-Catalyzed Trifluoromethylthiolation Reactions

| Catalyst / Reagents | Substrate Type | Key Features | Reference |

| CuBr / 1,10-phenanthroline | Aryl bromides and iodides | Can proceed at room temperature; utilizes versatile directing groups. | nih.gov |

| Copper Catalyst / PyBox Ligand | Secondary propargyl sulfonates | First example of catalytic nucleophilic asymmetric trifluoromethylthiolation; high enantioselectivity. | chinesechemsoc.org |

| Cu(OAc)₂ / AgSCF₃ | Unactivated Alkenes | Mild, aerobic conditions for intramolecular oxytrifluoromethylthiolation; forms isoxazolines. | acs.org |

| Copper Catalyst | Aliphatic C-H bonds | Direct C(sp³)–H functionalization of primary, secondary, and tertiary C-H bonds. | nsf.gov |

Development of Other Metal-Free or Reduced-Metal Methodologies for CF3S Introduction

In addition to copper-mediated strategies, significant progress has been made in developing trifluoromethylthiolation methods that are either completely metal-free or use other catalytic systems to avoid the issues associated with heavy metals. rsc.org These approaches often leverage photochemical or electrochemical activation.

Metal-Free Electrophilic Trifluoromethylthiolation: A notable metal-free approach involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a readily available source of an electrophilic trifluoromethylthio species. researchgate.net In the presence of a reducing agent like a phosphine, it can regioselectively trifluoromethylthiolate indole (B1671886) derivatives and other azaarenes, enamines, and enoxysilanes under mild conditions. researchgate.net This method is straightforward and avoids the use of any metal catalysts. researchgate.net

Photochemical Methods: Photoredox catalysis offers another powerful metal-free avenue. One strategy employs a simple, readily available benzenethiol (B1682325) as an organophotocatalyst under open-to-air conditions. rsc.org This method can generate gem-difluoromethyl radicals for the preparation of valuable difluorinated oxindole (B195798) derivatives, showcasing a mechanistically distinct pathway that avoids transition metals. rsc.org

Electrochemical Synthesis: Electrochemistry provides a sustainable alternative to traditional methods by using electricity as a "reagent" to drive redox reactions. researchgate.net This approach can replace metal salt oxidants, such as those containing Cu²⁺ or Ag⁺, with electrons, thereby minimizing waste. researchgate.net Transition-metal-free electrochemical C(sp³)–H bond functionalization is a growing field of study, offering a green and efficient pathway for creating new C-S bonds. researchgate.net

These advanced methodologies underscore the ongoing shift in synthetic chemistry towards more sustainable and safer practices, effectively designing out the need for hazardous reagents like Mercury, bis(trifluoromethylthio)-.

Comparative Analysis of Traditional versus Alternative Synthetic Routes

The transition from mercury-based reagents to modern catalytic systems represents a significant advancement in chemical synthesis. A comparative analysis highlights the profound advantages of the new methodologies in terms of safety, efficiency, and environmental impact.

Table 2: Comparative Analysis of Trifluoromethylthiolation Methods

| Feature | Traditional Mercury Route (e.g., Hg(SCF₃)₂) | Copper-Mediated Routes | Metal-Free Routes (Photochemical/Electrochemical) |

| Reagent Toxicity | Extremely high; mercury is a persistent environmental toxin. mdpi.com | Moderate; copper is significantly less toxic than mercury. | Low to minimal; avoids toxic metal reagents. rsc.orgresearchgate.net |

| Environmental Impact | High; generates hazardous mercury waste, leading to contamination. mdpi.com | Reduced; catalytic nature minimizes waste. | Low; often uses benign catalysts and reagents, or just light/electricity. rsc.orgresearchgate.net |

| Reaction Conditions | Often harsh and stoichiometric. | Generally mild to moderate; catalytic. nih.govacs.org | Often very mild (e.g., room temperature); catalytic. nih.govrsc.org |

| Safety & Handling | Requires stringent, specialized handling protocols. | Standard laboratory precautions are typically sufficient. | Generally safer, with reduced risk of toxic exposure. |

| Atom Economy | Poor; stoichiometric use of a heavy metal reagent. | Good; catalytic amounts of copper are used. | Excellent; high atom economy, especially in C-H functionalization. nsf.govresearchgate.net |

| Functional Group Tolerance | Can be limited due to harsh conditions. | Generally broad, allowing for use on complex molecules. chinesechemsoc.orgnsf.gov | Often very high due to mild and specific activation modes. researchgate.net |

| Versatility | Limited scope. | High; applicable to aryl halides, alkenes, C-H bonds, etc. nih.govnsf.govacs.org | High; applicable to a wide range of substrates and reaction types. rsc.orgresearchgate.net |

Future Research Directions

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While "Mercury, bis(trifluoromethylthio)-" has been utilized for the transfer of the SCF3 group, a comprehensive exploration of its reactivity profile remains a potential area for future investigation. The inherent properties of the mercury-sulfur bond in this compound could be exploited to uncover novel chemical transformations that are not accessible with other trifluoromethylthiolating reagents.

Future research could focus on:

Reactivity with a broader range of substrates: Systematic studies on the reactivity of Hg(SCF3)2 with a diverse array of functional groups and molecular scaffolds could reveal new applications. This could involve reactions with complex natural products or highly functionalized synthetic intermediates.

Unprecedented reaction pathways: Investigations into the mechanistic aspects of its reactions could lead to the discovery of unexpected reaction pathways. For instance, the possibility of radical-mediated or single-electron transfer (SET) processes involving Hg(SCF3)2 could be explored under various reaction conditions, such as photochemical or electrochemical stimulation.

Tandem reactions: Designing one-pot reactions where Hg(SCF3)2 participates in a cascade of transformations could lead to the efficient synthesis of complex molecules. This would leverage the initial trifluoromethylthiolation event to trigger subsequent intramolecular or intermolecular reactions.

However, it is crucial to acknowledge the significant trend in modern chemistry to move away from toxic, mercury-based reagents. nih.gov This has led to the development of numerous mercury-free alternatives for trifluoromethylthiolation, which poses a considerable challenge to the practical application of any new reactivity discovered for Hg(SCF3)2. nih.gov

Design and Development of Advanced Catalytic Systems for Trifluoromethylthiolation

The development of catalytic methods for trifluoromethylthiolation is a central theme in contemporary organic synthesis. While many modern catalytic systems are designed to be mercury-free, there remains a theoretical possibility for exploring the role of "Mercury, bis(trifluoromethylthio)-" in catalytic cycles.

Potential research avenues include:

Hg(SCF3)2 as a catalyst precursor: Investigating whether Hg(SCF3)2 can serve as a precursor to a catalytically active species in the presence of other metals or additives. This could involve transmetalation reactions where the SCF3 group is transferred to a more catalytically competent metal center.

Dual catalytic systems: Exploring the use of Hg(SCF3)2 in conjunction with another catalyst, such as a photoredox catalyst or a transition metal complex, to enable novel trifluoromethylthiolation reactions. nih.gov In such a system, each catalyst would play a distinct and complementary role.

The primary obstacle in this area is the high toxicity associated with mercury compounds, which makes their use in catalytic amounts, let alone stoichiometric amounts, highly undesirable in both academic and industrial settings. The field has seen a proliferation of catalytic systems based on less toxic metals like copper, nickel, and palladium for trifluoromethylthiolation, making the development of a mercury-based catalytic system a less pursued direction. ccspublishing.org.cn

Computational Design and Prediction of New Trifluoromethylthiolation Reagents

Computational chemistry has become an indispensable tool in the rational design of new reagents and catalysts. While there is a substantial body of computational work on various trifluoromethylthiolating reagents, specific and in-depth computational studies on "Mercury, bis(trifluoromethylthio)-" are not widely reported.

Future computational research could focus on:

Mechanistic Elucidation: Detailed density functional theory (DFT) calculations could be employed to elucidate the precise mechanisms of reactions involving Hg(SCF3)2. This would provide valuable insights into the transition states and intermediates, which could guide the discovery of new reactivity.

Predictive Modeling: Computational screening could be used to predict the reactivity of Hg(SCF3)2 with a wide range of substrates, allowing for the a priori identification of promising reaction partners.

In Silico Design of Modified Reagents: Theoretical studies could explore how modifications to the ancillary ligands or the coordination environment of the mercury center in Hg(SCF3)2 might tune its reactivity, stability, and selectivity.

These computational endeavors could provide a deeper fundamental understanding of this classic reagent, even if its practical use is limited.

Potential Integration in Broader Chemical Disciplines, such as Supramolecular Chemistry and Materials Science

Beyond its role as a trifluoromethylthiolating reagent, the unique structural and electronic properties of "Mercury, bis(trifluoromethylthio)-" could lend themselves to applications in other areas of chemistry.

Supramolecular Chemistry: Organomercury compounds, particularly those containing sulfur ligands, are known to participate in secondary bonding interactions, such as Hg···S contacts, which can be used to construct supramolecular assemblies. mdpi.com Future research could explore the ability of Hg(SCF3)2 to act as a building block for the construction of:

Coordination polymers and metal-organic frameworks (MOFs): The linear geometry of Hg(SCF3)2 could be exploited in the design of one-, two-, or three-dimensional coordination networks with interesting topologies and properties.

Self-assembled monolayers (SAMs): The trifluoromethyl groups could impart unique surface properties, such as hydrophobicity and low surface energy, if Hg(SCF3)2 or its derivatives can be assembled on surfaces.

Materials Science: The high fluorine content and the presence of a heavy element like mercury could give materials derived from Hg(SCF3)2 interesting properties. Potential, albeit speculative, research directions include:

Precursors for thin-film deposition: Investigating the use of Hg(SCF3)2 as a single-source precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of mercury-containing thin films, which might have applications in electronics or optics.

Dopants for functional materials: Exploring the possibility of using Hg(SCF3)2 as a dopant to modify the electronic or optical properties of other materials.

The significant environmental and health concerns associated with mercury would necessitate stringent safety protocols and likely limit any real-world applications in these fields. nih.gov The development of materials based on this compound would require a compelling and unique property that cannot be achieved with less toxic alternatives.

Q & A

Q. What are the established synthesis methods for Mercury, bis(trifluoromethylthio)-, and how can researchers validate purity?

The compound is synthesized via reactions involving mercuric fluoride and trifluoromethylthiolating agents, as described in early preparations . To validate purity, researchers should employ:

- Mass spectrometry (MS): Compare experimental m/z values with theoretical monoisotopic mass (101.9751 Da) .

- Collision cross-section (CCS) analysis: Use ion mobility spectrometry to match predicted CCS values (e.g., [M+H]+: 134.0 Ų, [M-H]-: 128.0 Ų) .

- Nuclear magnetic resonance (NMR): Analyze 19F and 1H spectra to confirm trifluoromethylthiol group integrity.

Q. What safety protocols are critical when handling Mercury, bis(trifluoromethylthio)- in laboratory settings?

Q. Which spectroscopic techniques are most effective for characterizing Mercury, bis(trifluoromethylthio)-?

Prioritize:

- Infrared (IR) spectroscopy: Identify S-Hg and C-F stretching vibrations (e.g., 650–750 cm⁻¹ for Hg-S bonds).

- X-ray crystallography: Resolve molecular geometry, particularly Hg-S bond lengths (~2.3–2.5 Å typical for Hg-thiolates) .

- Elemental analysis: Confirm C, H, F, and S composition (theoretical: C 5.88%, H 0.49%, F 55.88%, S 15.69%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. experimental collision cross-section data?

Discrepancies in CCS values (e.g., [M+Na]+: 138.0 Ų predicted vs. experimental) may arise from ion conformation or solvent effects. Researchers should:

Q. What strategies mitigate mercury leaching in environmental studies involving Mercury, bis(trifluoromethylthio)-?

To assess environmental mobility:

- Conduct soil column experiments under varying pH (4–9) and organic matter content to quantify Hg leaching rates .

- Use synchrotron X-ray absorption spectroscopy (XAS) to track speciation changes (e.g., Hg-S to Hg-O bonding) in contaminated matrices.

- Apply chelation-based remediation (e.g., thiol-functionalized sorbents) to immobilize Hg in aquatic systems .

Q. How can mechanistic studies clarify the reactivity of Mercury, bis(trifluoromethylthio)- in organometallic reactions?

To probe reaction pathways:

- Perform kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps.

- Analyze reaction intermediates via low-temperature NMR or cryogenic trapping.

- Compare with analogous Hg compounds (e.g., bis(trifluoromethyl)mercury) to isolate electronic vs. steric effects .

Methodological Frameworks

Q. How to design a FINER-compliant study on Mercury, bis(trifluoromethylthio)-?

- Feasible: Prioritize CCS validation over large-scale synthesis if resources are limited.

- Novel: Investigate understudied applications (e.g., catalysis or semiconductor doping).

- Ethical: Adhere to mercury disposal protocols to minimize ecological harm.

- Relevant: Align with global efforts to reduce mercury pollution (Minamata Convention) .

Data Interpretation and Reporting

Q. How to address inconsistencies in reported toxicity data for Mercury, bis(trifluoromethylthio)-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.